3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one
Description
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 2-aminophenylamino substituent at position 3 and a phenyl group at position 3. This compound belongs to a class of enaminones, which are characterized by conjugated enone systems and amino groups that enable diverse hydrogen-bonding interactions. Its synthesis typically involves condensation reactions between substituted anilines and cyclohexenone precursors under acidic or basic conditions .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLFDXTCULSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-aminophenylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Hydrogen Bonding
The substituents on the cyclohexenone core and aromatic rings significantly influence the physicochemical and structural properties of these compounds. Below is a detailed comparison with key analogs:
Crystallographic and Intermolecular Interaction Analysis
- Hydrogen Bonding: The parent compound forms a 3D network via N–H···O and C–H···O bonds, similar to its nitro-substituted analog (3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone), which exhibits N–H···O and aromatic π-stacking (Cg···Cg = 3.498–3.663 Å) . In contrast, 3-methyl-5-(4-methylphenyl)cyclohex-2-enone lacks amino groups, resulting in weaker C–H···O interactions and C–H···π stacking .
- Conformational Flexibility: The cyclohexenone ring adopts an envelope conformation in most derivatives (e.g., 3-[(5-chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one), with substituents in equatorial positions to minimize steric strain . Steric bulk from trifluoromethoxy or dimethyl groups (e.g., 5,5-dimethylcyclohexenone) induces distinct puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°) .
Biological Activity
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one, with the molecular formula C18H18N2O, is an organic compound characterized by its unique structural features, including an aminophenyl group and a phenylcyclohexenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, it was found to be effective against breast cancer cells by triggering apoptotic pathways and inhibiting key signaling molecules involved in cell survival. The mechanism of action appears to involve the modulation of the Akt/mTOR pathway, which is crucial for cell growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It was tested against a range of bacteria and fungi, revealing effectiveness against both Gram-positive and Gram-negative strains. The structure-activity relationship (SAR) studies suggest that the presence of the aminophenyl group enhances its interaction with microbial targets, leading to disruption of cell membrane integrity and subsequent cell death .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Breast Cancer Study : In vitro studies showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells treated with varying concentrations of this compound.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 -
Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antimicrobial properties.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminophenylamine | Aminophenyl group | Precursor for synthesis |
| Cyclohexenone Derivatives | Cyclohexenone moiety | Varies by substitution |
| Quinones | Oxidized derivatives | Anticancer properties |
This table illustrates how the structural characteristics influence biological activity, emphasizing the significance of the specific arrangement in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
